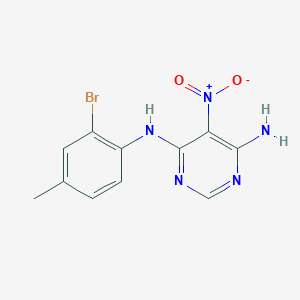
N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . The presence of bromo and methyl groups on the phenyl ring and nitro and amine groups on the pyrimidine ring suggest that this compound could have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of electron-withdrawing (nitro and bromo) and electron-donating (methyl and amine) groups could create interesting electronic effects within the molecule .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature. It may have moderate solubility in polar solvents due to the polar nitro and amine groups .Wissenschaftliche Forschungsanwendungen
Antiviral Activity : A study by Hocková et al. (2003) explored the antiviral activity of pyrimidine derivatives. They found that several 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication in cell culture, highlighting the potential of these compounds in antiviral research (Hocková et al., 2003).
Synthesis of Tetrahydropteridine C6-stereoisomers : Bailey et al. (1992) conducted a study on the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. This research contributes to the broader understanding of pyrimidine derivatives in the synthesis of complex organic compounds (Bailey et al., 1992).
Directive Influence of N-oxide Group in Nitration : The study by Hertog et al. (2010) investigated the nitration of mono-substituted derivatives of pyridine-N-oxide. This research provides insights into the chemical behavior of pyridine derivatives under specific conditions, which can be relevant for further chemical synthesis and applications (Hertog et al., 2010).
Synthesis and Rearrangements in Chemistry : Khalafy et al. (2002) researched the synthesis and rearrangements of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones. This study contributes to the knowledge of chemical reactions and transformations involving pyrimidine derivatives (Khalafy et al., 2002).
Antiproliferative Activity in Medicinal Chemistry : A study by Otmar et al. (2004) on the synthesis and antiproliferative activity of 2,6-diamino-9-benzyl-9-deazapurine and related compounds. This research explores the potential of these compounds in inhibiting cell growth, which is crucial in the context of cancer research (Otmar et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-N-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c1-6-2-3-8(7(12)4-6)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJHYMXYPCCXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

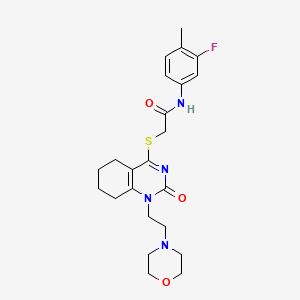
![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2959143.png)
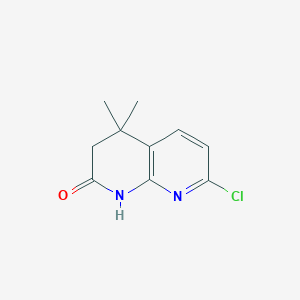
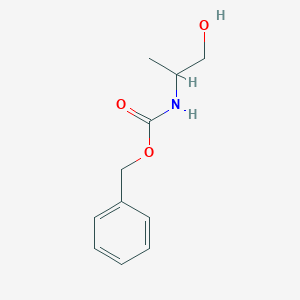
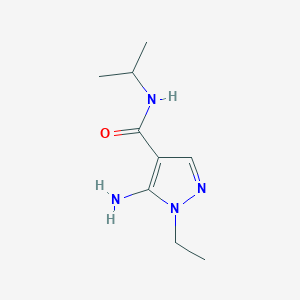
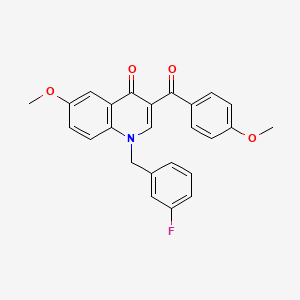

![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)
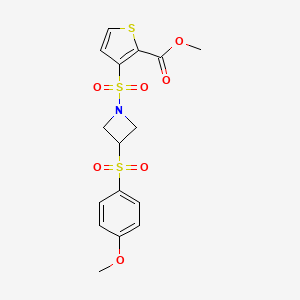
![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)
![6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2959156.png)
![(2Z)-2-(2,4-difluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2959158.png)
![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959165.png)